molecular formula C10H8F2O2 B13653409 Methyl 3-(3,4-difluorophenyl)prop-2-enoate

Methyl 3-(3,4-difluorophenyl)prop-2-enoate

Cat. No.: B13653409
M. Wt: 198.17 g/mol
InChI Key: MZOUEZAMZJVMKH-UHFFFAOYSA-N
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Description

(E)-Methyl 3-(3,4-difluorophenyl)acrylate is an organic compound characterized by the presence of a methyl ester group and a difluorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 3-(3,4-difluorophenyl)acrylate can be synthesized from 3,4-difluorobenzaldehyde. The general procedure involves the reaction of 3,4-difluorobenzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium acetate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is obtained as a white solid with a high yield .

Industrial Production Methods

Industrial production of (E)-Methyl 3-(3,4-difluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(3,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,4-difluorophenyl)acrylic acid.

    Reduction: Formation of 3-(3,4-difluorophenyl)propanol.

    Substitution: Formation of brominated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

(E)-Methyl 3-(3,4-difluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3,4-difluorophenyl)acrylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 3-(3,4-difluorophenyl)acrylate is unique due to the presence of both the difluorophenyl group and the acrylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

methyl 3-(3,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3

InChI Key

MZOUEZAMZJVMKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)F)F

Origin of Product

United States

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